An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2,4-dioxo-4-phenylbutanoate
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2,4-dioxo-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-dioxo-4-phenylbutanoate, a β-keto ester, is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its versatile structure allows for the synthesis of a variety of heterocyclic compounds and other complex molecules. Notably, derivatives of this compound have been investigated as inhibitors of Src kinase, a key enzyme implicated in cancer progression, highlighting its potential in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2,4-dioxo-4-phenylbutanoate, detailed experimental protocols, and an exploration of its relevance in biochemical signaling pathways.
Chemical and Physical Properties
A summary of the key physical and chemical properties of Ethyl 2,4-dioxo-4-phenylbutanoate is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 6296-54-4 | [1][2] |
| Molecular Formula | C₁₂H₁₂O₄ | [1][2] |
| Molecular Weight | 220.22 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid or solid | [2] |
| Melting Point | 36-41 °C | [2] |
| Boiling Point | 348.5 °C at 760 mmHg | [2] |
| Density | 1.173 g/cm³ | [2] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and ketone. | [2] |
| Flash Point | 154.4 °C | [2] |
| pKa (Predicted) | 6.02 ± 0.23 | [1] |
Spectroscopic Data
Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.30 - 1.40 | t | 3H | -OCH₂CH ₃ |
| 4.25 - 4.35 | q | 2H | -OCH ₂CH₃ |
| 4.00 - 4.10 | s | 2H | -C(O)CH ₂C(O)- |
| 7.40 - 7.60 | m | 3H | Phenyl H (meta, para) |
| 7.90 - 8.00 | m | 2H | Phenyl H (ortho) |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 14.1 | -OCH₂C H₃ |
| 45.0 | -C(O)C H₂C(O)- |
| 62.5 | -OC H₂CH₃ |
| 128.5 | Phenyl C (ortho) |
| 129.0 | Phenyl C (meta) |
| 134.0 | Phenyl C (para) |
| 136.5 | Phenyl C (ipso) |
| 162.0 | C =O (ester) |
| 185.0 | C =O (ketone) |
| 192.0 | C =O (ketone) |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H Stretch |
| 2850-3000 | Medium | Aliphatic C-H Stretch |
| 1740-1720 | Strong | C=O Stretch (Ester) |
| 1690-1670 | Strong | C=O Stretch (Ketone) |
| 1600, 1450 | Medium-Weak | C=C Stretch (Aromatic) |
| 1250-1000 | Strong | C-O Stretch (Ester) |
Mass Spectrometry
The mass spectrum of Ethyl 2,4-dioxo-4-phenylbutanoate is expected to show a molecular ion peak (M⁺) at m/z = 220. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the phenyl group (-C₆H₅, m/z = 77), as well as characteristic fragments from the diketo-ester moiety.
Experimental Protocols
Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate via Claisen Condensation
This protocol describes a common method for the synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate.
Materials:
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Sodium metal
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Anhydrous ethanol
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Diethyl oxalate
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Acetophenone
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Dichloromethane
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Anhydrous sodium sulfate
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Dilute sulfuric acid
Procedure:
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Preparation of Sodium Ethoxide: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve freshly cut sodium metal in anhydrous ethanol with stirring to prepare a solution of sodium ethoxide.
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Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate and acetophenone dropwise with continuous stirring.
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Stir the mixture at room temperature overnight.
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Heat the reaction mixture to 80°C for 30 minutes.
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Workup: Cool the reaction mixture to room temperature and then carefully acidify to pH 2 with dilute sulfuric acid.
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Extraction: Extract the aqueous mixture with dichloromethane.
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Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from ethanol to yield pure Ethyl 2,4-dioxo-4-phenylbutanoate.
Determination of Melting Point
The melting point of a solid organic compound can be determined using a melting point apparatus.
Procedure:
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Finely powder a small amount of the crystalline sample.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
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Then, decrease the heating rate to 1-2 °C per minute.
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Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has melted (the end of melting). This range is the melting point.
Determination of Boiling Point
The boiling point of a liquid organic compound can be determined using a micro-boiling point apparatus.
Procedure:
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Place a small amount of the liquid sample into a small test tube.
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Invert a sealed capillary tube into the liquid.
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Attach the test tube to a thermometer and place it in a heating bath (e.g., a Thiele tube with mineral oil).
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Heat the bath slowly.
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Observe the capillary tube. When a steady stream of bubbles emerges from the open end of the capillary, the liquid has reached its boiling point.
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Record the temperature at which the continuous stream of bubbles is observed.
Biological Activity and Signaling Pathway Involvement
Derivatives of Ethyl 2,4-dioxo-4-phenylbutanoate have been identified as inhibitors of Src kinase. Src is a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including proliferation, differentiation, survival, and migration. Aberrant activation of Src is frequently observed in various cancers, making it an attractive target for cancer therapy.
The inhibition of Src kinase by Ethyl 2,4-dioxo-4-phenylbutanoate derivatives can disrupt downstream signaling pathways that are critical for tumor growth and metastasis.
Conclusion
Ethyl 2,4-dioxo-4-phenylbutanoate is a key chemical intermediate with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, along with established experimental protocols for its synthesis and characterization. The identification of its derivatives as Src kinase inhibitors opens up promising avenues for the development of novel anticancer therapeutics. Further research into the structure-activity relationships of these derivatives and their effects on the Src signaling pathway will be crucial in advancing their potential clinical applications.
